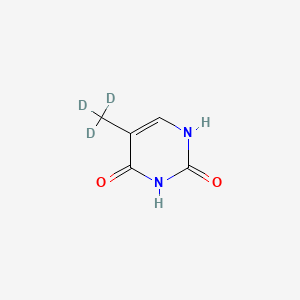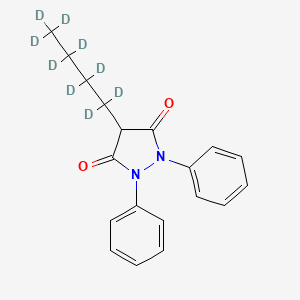
Phenylbutazone-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylbutazone-d9 is a deuterium-labeled derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). Phenylbutazone is known for its anti-inflammatory, antipyretic, and analgesic properties. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic and metabolic studies .
Scientific Research Applications
Phenylbutazone-d9 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body.
Metabolic Studies: this compound is used to study the metabolic pathways and the formation of metabolites.
Drug Development: The compound is used in the development of new drugs and in the study of drug interactions.
Biological Research: This compound is used to investigate the biological effects of phenylbutazone and its derivatives
Mechanism of Action
Target of Action
Phenylbutazone-d9, a deuterium-labeled variant of Phenylbutazone, primarily targets prostaglandin H synthase and prostacyclin synthase . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .
Mode of Action
This compound interacts with its targets through a process known as peroxide (H2O2) mediated deactivation . This interaction results in the inactivation of prostaglandin H synthase and prostacyclin synthase, leading to a reduced production of prostaglandins . The decrease in prostaglandin production subsequently leads to a reduction in inflammation of the surrounding tissues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the enzymes involved in this pathway, this compound effectively reduces the production of prostaglandins, thereby mitigating inflammation .
Pharmacokinetics
The pharmacokinetics of this compound, like its non-deuterated counterpart, involves its distribution, metabolism, and excretion. For Phenylbutazone, it has been reported that the drug has a volume of distribution at steady state, systemic clearance, and terminal half-life of 0.194 ± 0.019 L/kg, 23.9 ± 4.48 mL/h/kg, and 10.9 ± 5.32 hours, respectively .
Result of Action
The primary result of this compound’s action is a reduction in inflammation. This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response . Additionally, this compound has been reported to induce the expression of muscle blind-like protein 1 (MBNL1), which may have implications for certain diseases such as ankylosing spondylitis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Phenylbutazone-d9 plays a significant role in biochemical reactions by inhibiting the peroxidase activity of prostaglandin H synthase (PHS) and prostacyclin synthase . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions, including inflammation and pain modulation. This compound interacts with these enzymes by binding to their active sites, thereby inhibiting their catalytic activity and reducing the production of prostaglandins .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce the expression of muscle blind-like protein 1 (MBNL1), which plays a role in RNA splicing and muscle differentiation . Additionally, this compound can impact cell signaling pathways involved in inflammation, leading to reduced inflammatory responses in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active sites of prostaglandin H synthase and prostacyclin synthase, inhibiting their peroxidase activity . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Furthermore, this compound induces the expression of muscle blind-like protein 1, affecting RNA splicing and muscle differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, with a shelf life of up to four years . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that this compound can maintain its inhibitory effects on prostaglandin synthesis over extended periods, leading to sustained anti-inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits prostaglandin synthesis without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . These enzymes play a role in the oxidative metabolism of this compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the pharmacokinetic and pharmacodynamic properties of this compound, affecting its overall efficacy and safety .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its therapeutic effects. Additionally, the distribution of this compound can be influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, where it interacts with enzymes involved in prostaglandin synthesis. This localization is crucial for its inhibitory effects on prostaglandin production and its overall anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylbutazone-d9 is synthesized by incorporating deuterium into the phenylbutazone molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents .
Industrial Production Methods
The industrial production of this compound involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms into the phenylbutazone structure. The process is carefully controlled to achieve high purity and yield of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
Phenylbutazone-d9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce reduced forms of the compound .
Comparison with Similar Compounds
Phenylbutazone-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylbutazone: The non-labeled version of phenylbutazone.
Oxyphenbutazone: A metabolite of phenylbutazone with similar anti-inflammatory properties.
Antipyrine: Another pyrazolone derivative with analgesic and antipyretic properties
Phenylbutazone-d9’s uniqueness lies in its deuterium labeling, which enhances its utility in research applications by providing more accurate and detailed data on its pharmacokinetics and metabolism .
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-ABVHXWLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
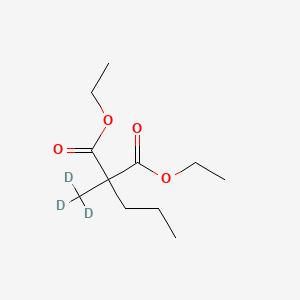
![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
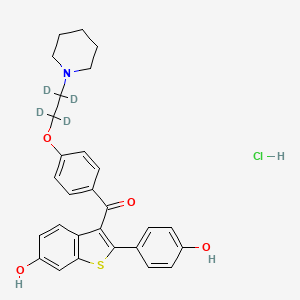
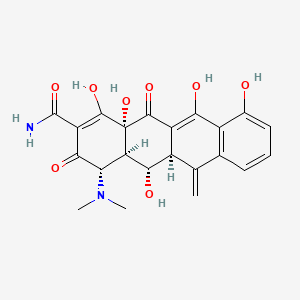
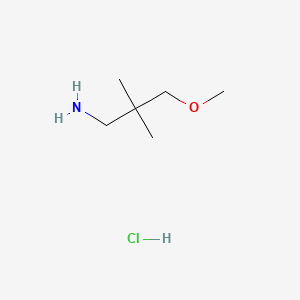
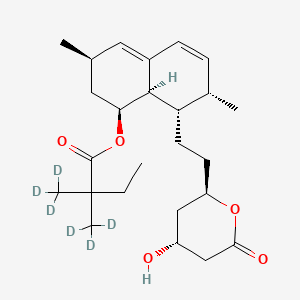
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
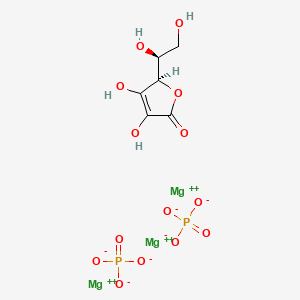

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)


![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
